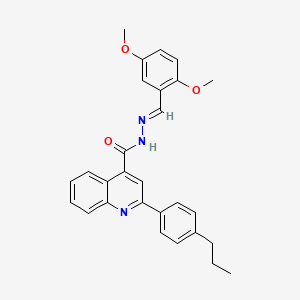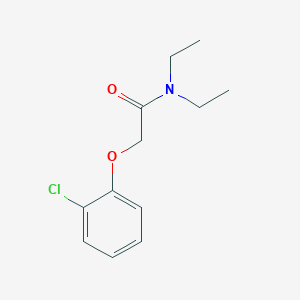
N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide, also known as BDMBS, is a sulfonamide derivative that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. BDMBS has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammation.
Mechanism of Action
N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX by binding to the active site of the protein. This prevents the protein from catalyzing the conversion of carbon dioxide to bicarbonate, which is important for maintaining pH homeostasis in cells. N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide has also been shown to inhibit the activity of β-lactamase by binding to the active site of the enzyme and preventing it from hydrolyzing β-lactam antibiotics.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide has also been shown to reduce inflammation in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also soluble in organic solvents, which makes it easy to use in assays. However, N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide has limitations as well. It may have off-target effects on other proteins and enzymes, which can complicate the interpretation of results. Additionally, N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide may not be effective in vivo due to poor pharmacokinetics.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide. One area of interest is the development of N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide derivatives with improved pharmacokinetics and selectivity for specific proteins and enzymes. Another area of interest is the use of N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide in combination with other therapeutic agents to enhance their efficacy. Finally, N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide could be used as a tool to study the function of other proteins and enzymes that are involved in disease processes.
Synthesis Methods
N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide can be synthesized by reacting 4-bromoaniline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide as a white crystalline solid with a high yield.
Scientific Research Applications
N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide has been widely used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancers. N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide has also been used to study the function of other proteins such as β-lactamase and chitinase.
properties
IUPAC Name |
N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-3-8-14(9-11(10)2)19(17,18)16-13-6-4-12(15)5-7-13/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKAEIXCQHXDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B5752548.png)

![N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5752553.png)
![2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5752557.png)

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B5752564.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5752580.png)

![3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5752589.png)

![N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5752620.png)
